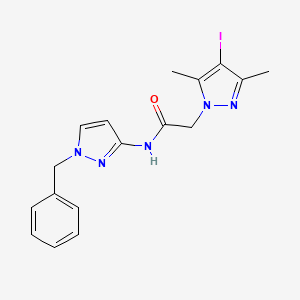
N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, also known as BI-78D3, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is not fully understood, but it is believed to act through inhibition of specific enzymes or receptors. One study found that N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide inhibited the activity of the enzyme CDK9, which is involved in cell cycle regulation and transcriptional control (Wu et al., 2019). Another study showed that N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide inhibited the activity of the receptor TLR4, which is involved in the inflammatory response (Zhang et al., 2018).
Biochemical and Physiological Effects
N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been shown to have various biochemical and physiological effects in scientific research. One study found that N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide induced apoptosis, or programmed cell death, in cancer cells (Wu et al., 2019). Another study showed that N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide reduced the levels of proinflammatory cytokines in a mouse model of acute lung injury (Zhang et al., 2018). Additionally, N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide was found to reduce the levels of amyloid beta peptides in a cell culture model of Alzheimer's disease (Shi et al., 2017).
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide in lab experiments include its potential therapeutic properties and its ability to inhibit specific enzymes or receptors. However, the limitations of using N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide include its limited availability and potential toxicity, as well as the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide. One direction is to investigate its potential as an anticancer agent in clinical trials. Another direction is to further explore its anti-inflammatory effects in various disease models. Additionally, research could focus on identifying the specific enzymes or receptors that N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide inhibits and developing more potent and selective inhibitors. Finally, further research is needed to fully understand the mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide and its potential therapeutic applications.
In conclusion, N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. The synthesis method for N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide involves a multistep process, and it has been studied for its potential as an anticancer agent, anti-inflammatory agent, and treatment for Alzheimer's disease. The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is not fully understood, but it is believed to act through inhibition of specific enzymes or receptors. N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has various biochemical and physiological effects, and its advantages and limitations for lab experiments should be considered. Finally, there are several future directions for research on N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, including investigating its potential as an anticancer agent in clinical trials and identifying more potent and selective inhibitors.
Méthodes De Synthèse
The synthesis method for N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide involves a multistep process that begins with the reaction of 4-iodo-3,5-dimethyl-1H-pyrazole with N-benzyl-3-chloropyrazole-1-carboxamide. This reaction produces N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, which is then purified through recrystallization.
Applications De Recherche Scientifique
N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been studied for its potential therapeutic properties in various scientific research applications. One study found that N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide inhibited the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent (Wu et al., 2019). Another study showed that N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide had anti-inflammatory effects in a mouse model of acute lung injury (Zhang et al., 2018). Additionally, N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide has been investigated for its potential as a treatment for Alzheimer's disease, as it was found to inhibit the aggregation of amyloid beta peptides (Shi et al., 2017).
Propriétés
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18IN5O/c1-12-17(18)13(2)23(20-12)11-16(24)19-15-8-9-22(21-15)10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSUEMZGHSZXKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=NN(C=C2)CC3=CC=CC=C3)C)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18IN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B6059186.png)
![N-[2-(acetylamino)phenyl]-3-iodobenzamide](/img/structure/B6059189.png)
![2-[(4-fluorophenoxy)methyl]-N-(3-methoxybenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6059194.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-2-methylphenyl)propanamide](/img/structure/B6059202.png)
![phenyl(1-{3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-piperidinyl)methanone](/img/structure/B6059207.png)

![methyl 2-{[(4-ethyl-1-piperazinyl)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6059219.png)
![N-cyclopropyl-N'-{[1-(2-methoxyethyl)-3-piperidinyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6059227.png)
![methyl 5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6059231.png)
![N-butyl-N-ethyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6059232.png)
![4-methyl-5-(3-methylbutyl)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B6059240.png)
![2-[2-(aminomethyl)-4-morpholinyl]-N,N,5-trimethyl-4-pyrimidinamine](/img/structure/B6059255.png)
![5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide](/img/structure/B6059267.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B6059275.png)